molecular formula C17H12N2OS2 B3594152 (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile

(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B3594152
M. Wt: 324.4 g/mol
InChI Key: PKMZLHNHVNHFAH-RAXLEYEMSA-N
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Description

(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile: is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a methoxyphenyl group, and a nitrile group

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-20-15-8-4-2-6-12(15)10-13(11-18)21-17-19-14-7-3-5-9-16(14)22-17/h2-10H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMZLHNHVNHFAH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzaldehyde and a nitrile source under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Electronic Materials: Application in the development of electronic materials and devices.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Modulation of Pathways: Alteration of biological pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-phenylprop-2-enenitrile: Lacks the methoxy group.

    (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Methoxy group at a different position.

Uniqueness

    Methoxy Group Position: The position of the methoxy group in (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile may confer unique chemical and biological properties.

    Reactivity: Differences in reactivity and interaction with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile
Reactant of Route 2
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-methoxyphenyl)prop-2-enenitrile

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